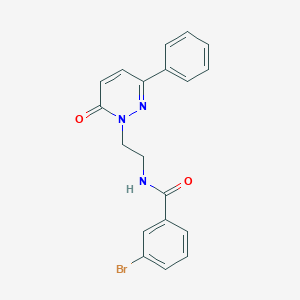

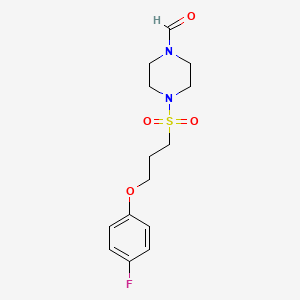

![molecular formula C22H23NO4S2 B2802925 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone CAS No. 477762-77-9](/img/structure/B2802925.png)

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with two methyl groups at the 4 and 6 positions and a sulfinyl group at the 2 position . The sulfinyl group is attached to a methoxybenzyl group . Additionally, the pyridine ring is attached to a methylphenyl sulfone group .Scientific Research Applications

Novel Synthesis and Pharmaceutical Impurities

Sulfone compounds are integral in the synthesis of pharmaceuticals, particularly proton pump inhibitors like omeprazole. These compounds, including various sulfone derivatives, are studied for their impurities during synthesis processes. The development of novel synthetic methods and the analysis of impurities are crucial for optimizing pharmaceutical production and ensuring drug purity and efficacy (S. Saini et al., 2019).

Environmental Impact and Degradation

Research into the environmental degradation of polyfluoroalkyl chemicals, which may include sulfone-containing compounds, is significant for understanding their environmental fate and effects. Studies on microbial degradation pathways and the formation of persistent degradation products contribute to assessing the environmental impact and guiding pollution mitigation strategies (Jinxia Liu & Sandra Mejia Avendaño, 2013).

Removal and Adsorption in Water Treatment

The removal of poly- and perfluoroalkyl substances (PFAS) from water, including sulfone derivatives, through adsorption techniques, illustrates the application of sulfone compounds in environmental engineering. Research in this area focuses on the efficacy of different adsorbents, the impact of organic matter on adsorption efficiency, and challenges in adsorbent regeneration (Erica Gagliano et al., 2019).

Biopolymer Modification for Enhanced Properties

Sulfone groups are utilized in the modification of biopolymers, such as xylan, to produce derivatives with specific properties. These modifications can lead to the development of new materials with applications in drug delivery, paper strength enhancement, and antimicrobial agents. The synthesis of xylan sulfates and esters showcases the potential for sulfone derivatives in creating functional materials for various industrial applications (K. Petzold-Welcke et al., 2014).

Medicinal Chemistry and Therapeutic Agents

Sulfone derivatives play a pivotal role in medicinal chemistry, serving as building blocks for developing a wide range of therapeutic agents. These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research into sulfone synthesis and its reactions underlines the importance of these compounds in designing novel drugs for treating diverse diseases (M. A. Alam et al., 2018).

properties

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-(4-methylphenyl)sulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-15-5-11-20(12-6-15)29(25,26)21-16(2)13-17(3)23-22(21)28(24)14-18-7-9-19(27-4)10-8-18/h5-13H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOOBIWPIXDIPLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(C=C2C)C)S(=O)CC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl 4-methylphenyl sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)

![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2802850.png)

![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2802856.png)

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2802858.png)

![1-(4-chlorobenzyl)-2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2802862.png)

![6-Methyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2802864.png)